molecular formula C25H33IN4O3 B14215662 D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-99-7

D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14215662
CAS No.: 824406-99-7
M. Wt: 564.5 g/mol
InChI Key: ZTJFBXHLQFQBOH-MTNREXPMSA-N
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Description

D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, phenylalanine, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids and the iodophenyl group. The process begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The iodophenyl group is introduced through an iodination reaction using iodine and a suitable oxidizing agent. Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of peptide compounds. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylalanine derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).

Major Products Formed

    Oxidation: Iodophenol derivatives.

    Reduction: Phenylalanine derivatives.

    Substitution: Fluorophenylalanine or chlorophenylalanine derivatives.

Scientific Research Applications

D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
  • D-Leucyl-L-alanyl-N-[(4-bromophenyl)methyl]-D-phenylalaninamide
  • D-Leucyl-L-alanyl-N-[(4-chlorophenyl)methyl]-D-phenylalaninamide

Uniqueness

D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and stability. Additionally, the iodophenyl group can be used as a radiolabel for imaging studies, providing a valuable tool for research and diagnostic applications.

Properties

CAS No.

824406-99-7

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1

InChI Key

ZTJFBXHLQFQBOH-MTNREXPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N

Origin of Product

United States

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